molecular formula C5H12N2S B13640934 ((Tetrahydrothiophen-2-yl)methyl)hydrazine

((Tetrahydrothiophen-2-yl)methyl)hydrazine

Cat. No.: B13640934
M. Wt: 132.23 g/mol
InChI Key: ADUQYULWMUSBSJ-UHFFFAOYSA-N
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Description

((Tetrahydrothiophen-2-yl)methyl)hydrazine is a chemical compound with the molecular formula C5H12N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Tetrahydrothiophen-2-yl)methyl)hydrazine typically involves the reaction of tetrahydrothiophene with hydrazine. One common method is the nucleophilic substitution reaction where tetrahydrothiophene is treated with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

C4H8S+N2H4H2OC5H12N2S+H2O\text{C}_4\text{H}_8\text{S} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_{12}\text{N}_2\text{S} + \text{H}_2\text{O} C4​H8​S+N2​H4​⋅H2​O→C5​H12​N2​S+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

((Tetrahydrothiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

((Tetrahydrothiophen-2-yl)methyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((Tetrahydrothiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle.

    Tetrahydrothiophene: The parent compound without the hydrazine group.

    Hydrazine: A simple hydrazine compound without the thiophene ring.

Uniqueness

((Tetrahydrothiophen-2-yl)methyl)hydrazine is unique due to the combination of the thiophene ring and the hydrazine functional group. This dual functionality provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from simpler thiophene or hydrazine derivatives.

Properties

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

thiolan-2-ylmethylhydrazine

InChI

InChI=1S/C5H12N2S/c6-7-4-5-2-1-3-8-5/h5,7H,1-4,6H2

InChI Key

ADUQYULWMUSBSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)CNN

Origin of Product

United States

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